molecular formula C13H14N2O B1601633 4-(Benzyloxy)benzene-1,2-diamine CAS No. 41927-17-7

4-(Benzyloxy)benzene-1,2-diamine

Cat. No. B1601633
CAS RN: 41927-17-7
M. Wt: 214.26 g/mol
InChI Key: UQVGKXPXBIVFMV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzene-1,2-diamine is a chemical compound with the molecular weight of 214.27 . Its IUPAC name is 4-(benzyloxy)-1,2-benzenediamine . The InChI code for this compound is 1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)benzene-1,2-diamine can be inferred from its IUPAC name and InChI code. It consists of a benzene ring with two amine groups (-NH2) at positions 1 and 2, and a benzyloxy group (-OC6H5) at position 4 .

Scientific Research Applications

Synthesis and Polymer Science

  • Polymer Synthesis and Characterization : Novel aromatic polyimides were synthesized using diamines, including derivatives similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrating their utility in creating materials with high solubility, thermal stability, and specific heat capacity, suitable for advanced applications in materials science (Butt et al., 2005).
  • High-Performance Thermosets : Aromatic diamine-based benzoxazines and their thermosets were synthesized, highlighting the potential of these compounds in enhancing the thermal properties of polymers, thereby offering new materials for high-temperature applications (Lin et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibition of Steel : Novel compounds, including derivatives of 4-(Benzyloxy)benzene-1,2-diamine, were investigated for their corrosion inhibiting properties on mild steel in acidic environments, showing high efficiency and potential for industrial applications (Singh & Quraishi, 2016).

Flame Retardancy

  • Development of Flame Retardants : Research on the synthesis of novel phosphorus-containing flame retardants, utilizing compounds similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrated their effectiveness in enhancing the flame retardancy of epoxy resins, highlighting the significance of these compounds in improving safety standards in materials science (Sun & Yao, 2011).

Electronic Materials

  • Organic Luminophores : Research on precious-metal-free organic luminophores, incorporating benzene derivatives, showed potential for applications in room temperature phosphorescence and temperature sensing, indicating the versatility of 4-(Benzyloxy)benzene-1,2-diamine related compounds in electronic and photonic devices (Shimizu et al., 2018).

properties

IUPAC Name

4-phenylmethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVGKXPXBIVFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523649
Record name 4-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzene-1,2-diamine

CAS RN

41927-17-7
Record name 4-(Benzyloxy)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-benzyloxy-2-nitroaniline (2.31 g, 9.46 mmol) in acetic acid (50 ml) was added conc. hydrochloric acid (1 ml), and gradually added zinc powder (2.16 g, 0.330 mmol) with ice-cooling and the mixture was stirred for 15 minutes, and further added gradually zinc powder (2.16 g, 0.33 mmol) and stirred for 20 minutes. The reaction solution was filtered with celite, and the filtrate was concentrated in vacuo. The resulting residue was dissolved in chloroform and neutralized with a saturated sodium bicarbonate solution. The organic layer was washed with water and a saturated sodium chloride solution successively, dried over anhydrous sodium sulfate and concentrated in vacuo to provide 2.01 g (yield 99%) of crude 4-benzyloxy-1,2-phenylenediamine.
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Synthesis routes and methods II

Procedure details

2.44 G. of 1-amino-4-benzyloxy-2-nitrobenzene is stirred in 100 ml. methanol and 100 ml. 20% hydrochloric acid with 1.0 g. iron powder at room temperature. After 2 hours, the mixture is poured into excess ammonium hydroxide solution, the residue extracted with chloroform, filtered under nitrogen, dried over magnesium sulfate, filtered once again, and evaporated to dryness to give 1,2-diamino-4-benzyloxybenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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